2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
Description
2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a halogenated triazole derivative with the molecular formula C₄H₄BrN₃O₂·HCl and a molecular weight of 206.00 (unprotonated form: 206.00 g/mol) . Its CAS registry number is 1798730-62-7, and it is reported with a purity of 95% .
Properties
CAS No. |
2742660-03-1 |
|---|---|
Molecular Formula |
C4H5BrClN3O2 |
Molecular Weight |
242.46 g/mol |
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H4BrN3O2.ClH/c5-4-6-2-8(7-4)1-3(9)10;/h2H,1H2,(H,9,10);1H |
InChI Key |
VRSPTHHGDAHVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization and Challenges
In batch mode, the alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate in acetone or DMF, using potassium carbonate as a base, often yields a mixture of N-1 and N-2 alkylated isomers. For example, a study reported a 46:54 ratio of N-1 to N-2 isomers under conventional batch conditions. This low regioselectivity complicates purification, necessitating chromatographic separation or recrystallization. To address this, solvent screening revealed that polar aprotic solvents like DMSO improved N-1 selectivity to 65% at 70°C.
Table 1: Alkylation Conditions and Regioselectivity
| Solvent | Base | Temperature (°C) | N-1:N-2 Ratio | Yield (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 25 | 46:54 | 87 |
| DMSO | K₂CO₃ | 70 | 65:35 | 92 |
| DMF | NaH | 0 | 50:50 | 78 |
Post-alkylation, hydrolysis of the ester (e.g., ethyl or benzyl) to the carboxylic acid is achieved via aqueous NaOH or hydrogenolysis (for benzyl esters). Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Triazole Ring Construction via Cyclization
An alternative "build-in" approach involves constructing the triazole ring from simpler precursors, circumventing regioselectivity challenges. This method employs hydrazine derivatives and electrophilic partners, such as acetimidamides, under flow chemistry conditions.
Continuous-Flow Synthesis
A two-step continuous-flow process was adapted from the synthesis of analogous triazole derivatives:
-
Acetimidamide Formation : Bromoacetimidamide is synthesized by condensing bromoacetamide with dimethylacetamide dimethylacetal in DMSO at 120°C (residence time: 20 min).
-
Triazole Cyclization : The acetimidamide reacts with ethyl hydrazinoacetate in a PFA coil reactor at 70°C (residence time: 7 min), yielding the triazole ester, which is hydrolyzed to the acid and converted to the hydrochloride salt.
This method achieved a 73% isolated yield with >95% purity, demonstrating superior efficiency compared to batch methods.
Table 2: Continuous-Flow vs. Batch Synthesis
| Parameter | Continuous-Flow | Batch |
|---|---|---|
| Reaction Time | 27 min | 4–6 h |
| Isolated Yield | 73% | 57% |
| Purity | >95% | 87% |
| Solvent Consumption | 8 L/kg | 22 L/kg |
Hydrochloride Salt Formation
The final step involves converting the free acid to its hydrochloride salt. This is typically achieved by treating the acid with hydrochloric acid (1.1 equiv) in acetonitrile or ethanol, followed by anti-solvent crystallization using tert-butyl methyl ether (TBME). The process yields a white crystalline solid with >99% purity (HPLC).
Comparative Analysis of Methods
Efficiency and Sustainability
-
Alkylation Route : Requires chromatographic purification, increasing solvent waste (PMI: 22 L/kg).
-
Cyclization Route : Eliminates chromatography, reducing PMI to 8 L/kg and improving atom economy (82% vs. 67%).
Scalability and Industrial Relevance
The continuous-flow process has been scaled to produce 117.1 g of triazole ester in 48 h (productivity: 2.4 g/h) , demonstrating feasibility for kilogram-scale synthesis.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has indicated that compounds containing the triazole moiety exhibit antifungal properties. Studies have shown that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride demonstrates efficacy against various fungal strains, making it a candidate for developing antifungal agents .
Anticancer Properties
Preliminary studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound's structural characteristics may enhance its interaction with biological targets involved in cancer pathways. Case studies have demonstrated its potential in inhibiting tumor growth in specific cancer models .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound has been explored as a potential fungicide in agricultural settings. Its effectiveness against plant pathogens could lead to the development of new biofungicides that are less harmful to the environment compared to traditional chemical fungicides .
Plant Growth Regulators
Research indicates that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, making them valuable in agricultural practices aimed at enhancing crop yields and resilience against stressors .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in studies focused on enzyme inhibition. Its ability to bind to specific enzymes may provide insights into metabolic pathways and regulatory mechanisms within biological systems. This application is crucial for understanding disease mechanisms and developing therapeutic strategies .
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride. The results indicated a significant reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent against fungal infections .
Case Study 2: Anticancer Activity
In a controlled laboratory setting, researchers investigated the effects of this compound on breast cancer cell lines. The study found that treatment with 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition of enzymes or receptors, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The bromo-substituted triazole acetic acid differs from analogous compounds in halogen type, substituent position, and chain length. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Impact : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance intermolecular interactions (e.g., halogen bonding) and alter solubility .
- Substituent Position : Derivatives with substituents at the 3-position (e.g., bromo, chloro) exhibit distinct electronic effects compared to 4-phenyl or 3,5-dimethyl analogs .
- Chain Length: Butanoic acid derivatives (e.g., 4-(3-chloro-triazol-1-yl)butanoic acid) introduce increased hydrophobicity and conformational flexibility compared to acetic acid derivatives .
Biological Activity
2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Molecular Structure and Characteristics:
- Molecular Formula: C4H4BrN3O2
- Molecular Weight: 205.997 g/mol
- CAS Number: 1449369-00-9
- Density: 2.2 g/cm³
- Boiling Point: 437.8 °C at 760 mmHg
- Flash Point: 218.6 °C
This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. While specific data on 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is limited, related compounds have shown significant activity against various bacterial strains and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Mycobacterium tuberculosis | 0.625 μg/mL |
| Triazole Derivative B | Staphylococcus aureus | 1.25 μg/mL |
These findings suggest that the triazole moiety contributes to the compound's ability to inhibit microbial growth effectively .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Case Study Findings:
A study evaluated the effects of several triazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis induction via caspase activation |
| Compound B | HCT116 | 0.78 | Cell cycle arrest at G1 phase |
The mechanism involved apoptosis triggered by increased caspase activity and cell cycle disruption, indicating a promising pathway for further development .
Mechanistic Insights
The biological activity of triazole derivatives often involves the interaction with specific biological targets such as enzymes or receptors. For example:
- Caspases : Activation leads to programmed cell death.
- Enzyme Inhibition : Some derivatives have shown the ability to inhibit carbonic anhydrases selectively, which are implicated in various physiological processes and diseases.
Q & A
Q. What are efficient synthetic routes for 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride?
A continuous-flow, two-step method is recommended for scalable and sustainable synthesis. This approach avoids chromatography, uses simple starting materials (e.g., acetimidamide and ethyl hydrazinoacetate), and achieves high yields under mild conditions. The process involves cyclization to form the triazole ring followed by ester hydrolysis using NaOH in toluene, with TFA treatment to isolate the free acid .
Q. How can the hydrolysis of triazole esters to carboxylic acids be optimized?
Non-aqueous hydrolysis in toluene with excess NaOH, combined with azeotropic removal of water/ethanol, efficiently converts esters to acids. Subsequent treatment with TFA in acetonitrile precipitates the free acid with high purity and yield. This method minimizes hydrophilic handling challenges .
Q. What characterization techniques are critical for confirming the compound’s structure and purity?
Key techniques include:
- LC-MS for tracking intermediates and confirming molecular ions (e.g., m/z 327.01 for brominated derivatives) .
- DSC to assess thermal stability of intermediates (e.g., ΔH = 328 J/g for energetic intermediates) .
- NMR and melting point analysis for structural validation and purity assessment .
Advanced Research Questions
Q. How can exothermic or thermally unstable intermediates be managed during synthesis?
Energetic intermediates (e.g., acetimidamide derivatives) should be synthesized in situ under controlled flow conditions to avoid isolation. DSC data can identify decomposition risks (e.g., onset at 50°C), guiding safe temperature and solvent choices. Continuous-flow reactors mitigate hazards by enabling rapid heat dissipation .
Q. What strategies improve regioselectivity in triazole alkylation reactions?
Regioselectivity challenges in N-alkylation can be circumvented by using a "built-in" cyclization strategy. For example, coupling ethyl hydrazinoacetate with acetimidamide under flow conditions ensures selective triazole ring formation. Screening bases (e.g., Et3N) and solvents (e.g., DMSO) further optimizes selectivity .
Q. How can substrate diversification be achieved for novel triazole derivatives?
Replace the bromine substituent with other electrophiles (e.g., 5-bromonicotinamide) or vary hydrazine precursors (e.g., methyl hydrazines) under continuous-flow conditions. This modular approach yields derivatives like 3-methyl-triazoles (52–98% yields) while maintaining reaction efficiency .
Q. What green chemistry metrics apply to large-scale synthesis of this compound?
Key metrics include:
- Atom economy : Improved via integrated flow processes (e.g., 98% yield in cyclization steps) .
- Solvent reduction : Chromatography-free isolation and toluene/water biphasic systems minimize waste .
- Energy efficiency : Flow reactors reduce reaction times and energy input compared to batch methods .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
